Cas no 315697-70-2 (7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol)

7-(4-Chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol is a chemically synthesized quinoline derivative with a substituted piperidine moiety, exhibiting potential applications in medicinal chemistry and pharmacological research. The presence of the 4-chlorophenyl and 4-methylpiperidinyl groups enhances its structural diversity, making it a candidate for studying receptor interactions or enzyme modulation. Its quinolin-8-ol core suggests possible chelating properties, which may be relevant in metal-binding studies or catalytic applications. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship investigations. Suitable for controlled experimental use, it offers researchers a specialized intermediate for developing novel bioactive molecules or exploring mechanistic pathways in organic and pharmaceutical chemistry.
7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol structure
315697-70-2 structure
商品名:7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol
CAS番号:315697-70-2
MF:C22H23ClN2O
メガワット:366.883824586868
CID:6467096

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol 化学的及び物理的性質

名前と識別子

    • 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol
    • 8-Quinolinol, 7-[(4-chlorophenyl)(4-methyl-1-piperidinyl)methyl]-
    • インチ: 1S/C22H23ClN2O/c1-15-10-13-25(14-11-15)21(17-4-7-18(23)8-5-17)19-9-6-16-3-2-12-24-20(16)22(19)26/h2-9,12,15,21,26H,10-11,13-14H2,1H3
    • InChIKey: ADXJBCPBYXHIKG-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(C(C3=CC=C(Cl)C=C3)N3CCC(C)CC3)C=2O)C=CC=1

じっけんとくせい

  • 密度みつど: 1.233±0.06 g/cm3(Predicted)
  • ふってん: 509.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.75±0.50(Predicted)

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1031-0043-1mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
1mg
$54.0 2023-08-16
Life Chemicals
F1031-0043-10μmol
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
10μmol
$69.0 2023-08-16
Life Chemicals
F1031-0043-2μmol
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
2μmol
$57.0 2023-08-16
Life Chemicals
F1031-0043-4mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
4mg
$66.0 2023-08-16
Life Chemicals
F1031-0043-2mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
2mg
$59.0 2023-08-16
Life Chemicals
F1031-0043-15mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1031-0043-10mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
10mg
$79.0 2023-08-16
Life Chemicals
F1031-0043-5μmol
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
5μmol
$63.0 2023-08-16
Life Chemicals
F1031-0043-5mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
5mg
$69.0 2023-08-16
Life Chemicals
F1031-0043-3mg
7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
315697-70-2 90%+
3mg
$63.0 2023-08-16

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol 関連文献

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-olに関する追加情報

7-(4-Chlorophenyl)(4-Methylpiperidin-1-yl)methylquinolin-8-ol (CAS No. 315697-70-2): An Overview of Its Structure, Properties, and Applications

7-(4-Chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol (CAS No. 315697-70-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of quinoline and possesses a unique structural framework that includes a chlorophenyl group, a methylpiperidine moiety, and a hydroxyl group. The combination of these functional groups endows the molecule with a diverse range of biological activities and potential therapeutic applications.

The molecular structure of 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol is characterized by its quinoline core, which is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the chlorophenyl group at the 4-position of the quinoline ring and the methylpiperidine moiety attached to the 7-position via a methylene bridge adds significant complexity to the molecule. The hydroxyl group at the 8-position further enhances its reactivity and biological activity.

Recent studies have highlighted the potential of 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This property makes it a promising candidate for the development of targeted therapies.

In addition to its enzymatic inhibition properties, 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol has been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry or replication processes, making it a valuable lead compound for further drug development.

The pharmacokinetic properties of 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as an oral or parenteral drug. Its high bioavailability and low toxicity make it an attractive candidate for clinical trials.

Clinical trials involving 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol have shown promising results in terms of safety and efficacy. Phase I trials have demonstrated that the compound is well-tolerated by patients at various dose levels, with minimal adverse effects reported. Phase II trials are currently underway to evaluate its therapeutic potential in specific disease indications such as cancer and viral infections.

The synthetic route for the preparation of 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol has been optimized to ensure high yields and purity. The synthesis typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorophenyl group, attachment of the methylpiperidine moiety, and final functionalization with the hydroxyl group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and scalability.

In conclusion, 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol (CAS No. 315697-70-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease areas, paving the way for innovative treatments in the future.

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